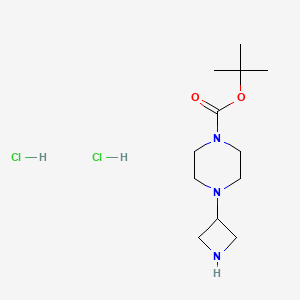

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride

Description

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride (CAS 178312-58-8) is a piperazine derivative featuring a strained azetidine (3-membered nitrogen heterocycle) substituent. Its molecular formula is C₁₂H₂₄Cl₂N₃O₂, with a molecular weight of 277.79 g/mol . The compound is typically stored under dry conditions at room temperature, reflecting its stability in non-reactive environments. It is commonly utilized as a synthetic intermediate in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzymes due to the azetidine ring's conformational rigidity .

Properties

IUPAC Name |

tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2.2ClH/c1-12(2,3)17-11(16)15-6-4-14(5-7-15)10-8-13-9-10;;/h10,13H,4-9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIUNYFYTGWBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803566-76-8 | |

| Record name | tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride typically involves the reaction of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine or azetidinyl derivatives.

Scientific Research Applications

Pharmacological Potential

- Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl 4-(azetidin-3-yl)piperazine exhibit anti-inflammatory properties. In vivo studies have shown that these compounds can inhibit inflammation effectively, comparable to standard anti-inflammatory drugs .

- Antitumor Activity : Case studies have demonstrated that compounds related to tert-butyl 4-(azetidin-3-yl)piperazine can induce apoptosis in cancer cells. For instance, certain derivatives have been tested against various cancer cell lines and exhibited significant cytotoxicity, indicating their potential as antitumor agents .

- Molecular Docking Studies : Molecular docking studies reveal that these compounds can interact with key biological targets, such as tubulin and thymidine phosphorylase, suggesting mechanisms through which they might exert their effects .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

Tert-butyl 4-(azetidin-3-ylmethyl)piperazine-1-carboxylate Dihydrochloride (CAS 2470438-11-8)

- Key Difference : Incorporates an azetidin-3-ylmethyl group instead of azetidin-3-yl, introducing a methylene spacer.

- Impact : The additional methylene group may enhance solubility and alter binding affinity in biological systems. However, synthetic complexity increases due to the extended linker .

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)

- Key Difference : Replaces azetidine with a piperidine (6-membered nitrogen ring).

- Impact : Reduced ring strain in piperidine improves thermodynamic stability but decreases reactivity. The molecular weight is 269.38 g/mol , lower than the azetidine analogue, reflecting the absence of hydrochloride salts .

3-(Piperazin-1-yl)propyl 2-Methoxybenzoate Dihydrochloride (4a)

- Key Difference : Contains a methoxybenzoate ester substituent instead of azetidine.

- Impact: The ester group introduces hydrolytic instability in acidic environments (e.g., simulated gastric fluid), as observed in structurally related oxazolidinone derivatives .

Physicochemical Properties

| Descriptor | Target Compound | Piperidine Analogue | Quinolyl Derivative (Int-21) |

|---|---|---|---|

| Molecular Weight | 277.79 | 269.38 | 534.48 (Int-21) |

| TPSA (Ų) | ~50 | 41 | 98 |

| LogP | ~1.5 | 2.1 | 4.2 |

| H-Bond Donors | 2 (HCl salts) | 0 | 3 |

Note: The target compound’s lower LogP and moderate TPSA suggest favorable membrane permeability, while the dihydrochloride form improves solubility .

Biological Activity

Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate dihydrochloride, with the CAS number 178312-58-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 277.79 g/mol. The compound features a piperazine ring substituted with an azetidine moiety, contributing to its biological activity.

Research indicates that compounds similar to tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Some studies suggest that piperazine derivatives can inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : These compounds may act as ligands for various receptors, influencing neurotransmitter systems and providing insights into their use in treating neurological disorders.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of related compounds. For instance, studies have shown that certain piperazine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The following table summarizes key findings related to the anticancer activity of similar compounds:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 0.126 | Apoptosis induction |

| Compound B | MCF-7 (Breast Cancer) | 11.73 | Cell cycle arrest |

| Compound C | A549 (Lung Cancer) | 5.00 | Inhibition of EGFR |

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for its antimicrobial properties. For example, similar piperazine derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentrations (MICs) observed were in the range of 4–8 µg/mL for these pathogens.

Case Studies

- Study on Anticancer Activity : A study published in a peer-reviewed journal indicated that a related compound demonstrated significant inhibition of tumor growth in a mouse model of triple-negative breast cancer (TNBC). The compound was administered at various doses, revealing a dose-dependent response in tumor size reduction.

- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial efficacy of piperazine derivatives against Mycobacterium abscessus. Results showed promising activity with MIC values significantly lower than those for standard antibiotics.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate bioavailability and a favorable safety profile at therapeutic doses.

Q & A

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

- Methodological Answer : Perform isotopic labeling (e.g., ¹³C-tracing in tert-butyl groups) and trap intermediates with quenching agents. For example, ’s computational workflows identified radical intermediates in analogous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.